Pimaric Acid

Description

Pimaric acid has been reported in Abies holophylla, Pinus nigra, and other organisms with data available.

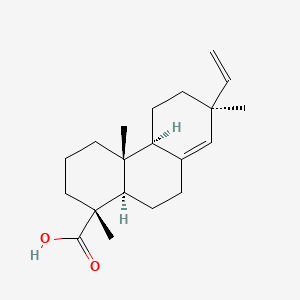

RN given refers to (D)-isomer; structure

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-APQLOABGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858728 | |

| Record name | alpha-Pimaricacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-27-5 | |

| Record name | Pimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIMARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Pimaricacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Pimaric Acid: A Technical Guide for Researchers

Abstract

Pimaric acid, a diterpenoid resin acid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the natural sources of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines the quantitative distribution of this compound across various plant species, details the experimental protocols for its extraction and analysis, and illustrates the key signaling pathways it modulates.

Introduction

This compound (C₂₀H₃₀O₂) is a tricyclic diterpenoid belonging to the pimarane class of resin acids. It is a major constituent of the oleoresin of various conifers and has also been identified in other plant families.[1] Its biological activities, including the induction of apoptosis in cancer cells and the inhibition of inflammatory mediators, make it a promising candidate for therapeutic development.[2][3] This guide serves as a comprehensive resource for researchers seeking to isolate and study this valuable natural compound.

Primary Natural Sources of this compound

This compound is predominantly found in the resin of coniferous trees, particularly those of the Pinus genus. It is also a significant component in certain species of the Araliaceae and Asteraceae families.

Conifers (Pinaceae Family)

The oleoresin of pine trees is a rich and historically significant source of this compound.[1] The composition of resin acids, including this compound, can vary considerably between different pine species and even within different tissues of the same tree.

-

Pinus species: Various species of pine are primary sources of this compound. It is a common constituent of rosin, which is produced by heating fresh liquid resin to vaporize the volatile liquid terpene components.[1] Several Pinus species in which this compound has been identified include Pinus nigra (Calabrian pine), Pinus elliottii (slash pine), and Pinus caribaea (Caribbean pine).[4][5]

Araliaceae Family

-

Aralia cordata : Commonly known as "Udo" or Japanese spikenard, the roots of Aralia cordata are a notable source of this compound and other diterpenoids.[6][7] Traditional medicine has utilized the roots of this plant for their anti-inflammatory properties.[8]

Asteraceae Family

-

Viguiera arenaria (syn. Aldama arenaria) : This plant, belonging to the Asteraceae family, has been identified as a source of ent-pimara-8(14),15-dien-19-oic acid, a stereoisomer of this compound.[5][9]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly among different natural sources. The following tables summarize the quantitative data available in the literature.

| Plant Species | Plant Part/Resin Type | This compound Content (% of total diterpene resin acids) | Reference |

| Pinus nigra subsp. laricio | Mature Needles | ~1-6% | [4] |

| Pinus nigra subsp. laricio | Young Needles | ~1-6% | [4] |

| Pinus nigra subsp. laricio | Leader Stem (Bark & Xylem) | ~5% | [4] |

| Pinus nigra subsp. laricio | Interwhorl Stem (Bark & Xylem) | ~5% | [4] |

| Pinus nigra subsp. laricio | Roots | ~10% | [4] |

| Plant Species | Plant Part | Compound | Content (mg/g of dry weight) | Reference |

| Aralia cordata | Roots | ent-continentalic acid | 0.09 - 0.75 | [10] |

| Aralia cordata | Roots | kaurenoic acid | 1.09 - 5.43 | [10] |

| Aralia cordata | Roots | continentalic acid | 2.69 - 9.08 | [10] |

Note: While specific quantitative data for this compound in Aralia cordata was not found in the reviewed literature, the presence of various other diterpenoids suggests it is a viable source for isolation.

Experimental Protocols

Extraction and Isolation of this compound from Pine Resin

This protocol is adapted from methodologies described for the separation of resin acids from pine oleoresin.[11][12]

Objective: To isolate this compound from pine resin.

Materials:

-

Pine oleoresin or rosin

-

Maleic anhydride

-

Glacial acetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

80% Ethanol

-

95% Ethanol

-

Microwave reactor (optional)

-

Rotary evaporator

-

Filtration apparatus

-

pH meter

Procedure:

-

Diels-Alder Reaction to Separate Abietic-type Acids:

-

Dissolve pine rosin in glacial acetic acid.

-

Add maleic anhydride to the solution (mass ratio of rosin to maleic anhydride approximately 1:0.5).

-

Heat the mixture to facilitate the Diels-Alder reaction between maleic anhydride and abietic-type acids, which have conjugated double bonds. Pimaric-type acids do not react. This can be done through conventional heating or using a microwave reactor for a shorter reaction time.[11]

-

Cool the solution to allow the adducts of abietic-type acids to crystallize.

-

Filter the solution to remove the crystallized adducts. The filtrate contains the pimaric-type resin acids.

-

-

Solvent Removal and Initial Purification:

-

Salinization and Purification:

-

Dissolve the crude product in an aqueous solution of sodium hydroxide (e.g., 10-40 wt%) to form sodium pimarate.[11]

-

Slowly add hydrochloric acid to the solution while stirring to adjust the pH to approximately 8.2. This will cause the this compound to precipitate.[11]

-

Filter the precipitate and wash it with water.

-

-

Solvent Extraction and Final Purification:

-

Dissolve the precipitate in diethyl ether.

-

Wash the ether layer with water until it becomes neutral (pH 7).

-

Dry the ether layer with anhydrous sodium sulfate.

-

Evaporate the ether to obtain the purified this compound.[11]

-

Further purification can be achieved by recrystallization from 95% ethanol.[12]

-

Extraction of Diterpenoids from Aralia cordata Roots

This protocol is a general method for the extraction of diterpenoids from Aralia cordata roots.[6][13]

Objective: To obtain a diterpenoid-rich extract from Aralia cordata roots.

Materials:

-

Dried and powdered roots of Aralia cordata

-

Methanol (MeOH)

-

Hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (BuOH)

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Methanol Extraction:

-

Reflux the powdered roots with methanol for several hours. Repeat the extraction process three times.[6]

-

Combine the methanol extracts and concentrate to dryness under vacuum using a rotary evaporator.

-

-

Solvent Partitioning:

-

Suspend the dried methanol extract in 10% aqueous methanol.

-

Sequentially partition the suspension with hexane, dichloromethane, ethyl acetate, and n-butanol.[6] This will separate compounds based on their polarity. Diterpenoids are typically found in the less polar fractions (hexane and dichloromethane).

-

-

Chromatographic Separation:

-

Subject the hexane-soluble fraction to silica gel column chromatography.

-

Elute the column with a gradient of hexane-ethyl acetate to separate the different diterpenoids.[6]

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest (this compound) and concentrate to yield the isolated compound.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of this compound in an extract.

Materials:

-

This compound standard

-

Sample extract

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or tetramethylammonium hydroxide - TMAH)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation (Derivatization):

-

Resin acids are typically derivatized before GC-MS analysis to increase their volatility and thermal stability.

-

Methylation: Dissolve a known amount of the extract or standard in a suitable solvent (e.g., ethyl alcohol) and add a methylating agent like TMAH.[14]

-

Silylation: Alternatively, dissolve the sample in a solvent and react with a silylating agent like BSTFA.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a temperature program that allows for the separation of the different resin acid methyl esters or silyl esters. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 330°C).[15]

-

The mass spectrometer is used to identify the compounds based on their mass spectra and fragmentation patterns.

-

-

Quantification:

-

Prepare a calibration curve using different concentrations of the derivatized this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of MMP-9 Expression via NF-κB and AP-1 Pathway

This compound has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and cancer metastasis.[3] This inhibition is mediated through the downregulation of the transcription factors NF-κB and AP-1.[3] The signaling cascade involves the inhibition of MAPK (mitogen-activated protein kinase) pathways.[3]

Caption: this compound inhibits TNF-α-induced MMP-9 expression.

Induction of Apoptosis via Endoplasmic Reticulum Stress

This compound can induce apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress pathway.[2][16] This involves the upregulation of key ER stress sensor proteins and downstream apoptotic effectors.

Caption: this compound induces apoptosis via ER stress.

General Experimental Workflow

The following diagram illustrates a general workflow for the study of this compound from its natural sources.

Caption: General workflow for this compound research.

Conclusion

This compound is a readily available natural product with significant therapeutic potential. This guide provides a foundational resource for researchers, offering insights into its primary natural sources, methods for its isolation and quantification, and an understanding of its molecular mechanisms of action. Further research into the diverse biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Anticancer effects of this compound is mediated via endoplasmic reticulum stress, caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Aralia cordata has an inhibitory effect on TNF-α-induced MMP-9 production and HASMC migration via down-regulated NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial ent-pimarane diterpenes from Viguiera arenaria against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Pimarane diterpene from Viguiera arenaria (Asteraceae) inhibit rat carotid contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US8680232B2 - Preparation method of this compound type resin acid - Google Patents [patents.google.com]

- 12. KR101634841B1 - Preparation Method of this compound Type Resin Acid - Google Patents [patents.google.com]

- 13. Aralia cordata Thunb. as a Source of Bioactive Compounds: Phytochemical Composition and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. frontierspartnerships.org [frontierspartnerships.org]

The Pimaric Acid Biosynthesis Pathway in Pinus Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of pimaric acid, a key diterpene resin acid in Pinus species. This compound and its derivatives are of significant interest for their potential applications in the pharmaceutical and biotechnology industries. This document details the enzymatic pathway, key genes, quantitative data, and detailed experimental protocols relevant to the study of this important natural product.

Introduction to this compound and its Significance

This compound is a tricyclic diterpenoid carboxylic acid that belongs to the pimarane class of resin acids.[1] It is a major component of the oleoresin of pine trees, where it plays a crucial role in the chemical defense against herbivores and pathogens.[2][3] Beyond its natural defensive functions, this compound has garnered attention for its diverse biological activities, making it a valuable target for drug discovery and development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Pinus species is a multi-step process that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in plastids.[4] The pathway proceeds through the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP), followed by a series of cyclization and oxidation reactions.

The core of this compound formation involves three key enzymatic steps:

-

Geranylgeranyl Diphosphate Synthesis: Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP.[5]

-

Diterpene Cyclization: The cyclization of GGPP to the pimarane skeleton is a two-step process catalyzed by diterpene synthases (diTPSs). In Pinus species, this can be accomplished by either a single bifunctional enzyme or two distinct monofunctional enzymes.[2]

-

Step 1: Protonation and Bicyclization: A class II diTPS, (+)-copalyl diphosphate synthase ((+)-CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[2][6]

-

Step 2: Dephosphorylation and Tricyclization: A class I diTPS, pimaradiene synthase, facilitates the dephosphorylation of (+)-CPP and a subsequent cyclization to form the tricyclic olefin, pimaradiene.[2][7] In some Pinus species, a single bifunctional levopimaradiene/abietadiene synthase (LAS) can catalyze both of these cyclization steps.[2][3]

-

-

Oxidation to this compound: The final steps in the biosynthesis involve the oxidation of pimaradiene at the C18 position. This is a three-step oxidation process, from a methyl group to a carboxylic acid, catalyzed by cytochrome P450 monooxygenases (CYP450s) belonging to the CYP720B family.[8] This process is thought to proceed through alcohol and aldehyde intermediates.

The following diagram illustrates the this compound biosynthesis pathway:

Quantitative Data

The concentration of this compound and other resin acids can vary significantly between different Pinus species and even within different tissues of the same tree. The following tables summarize some of the available quantitative data.

Table 1: Diterpene Resin Acid Composition in Various Pinus Species

| Pine Species | Tissue | This compound (% of total DRAs) | Isothis compound (% of total DRAs) | Abietic Acid (% of total DRAs) | Dehydroabietic Acid (% of total DRAs) | Other DRAs (% of total DRAs) | Reference |

| Pinus nigra subsp. laricio | Leader Stem | ~5% | ~15% | ~25% | ~20% | ~35% | [2] |

| Pinus nigra subsp. laricio | Mature Needles | ~10% | ~20% | ~15% | ~25% | ~30% | [2] |

| Pinus contorta | Stem | Present | Major Component | Major Component | Present | Present | [2] |

| Pinus banksiana | Stem | Present | Major Component | Major Component | Present | Present | [2] |

| Pinus pinaster | Oleoresin | Variable | Major Component | Major Component | Major Component | Variable | [9] |

Note: "Present" indicates the compound was detected but not quantified as a percentage of the total diterpene resin acids (DRAs) in the cited study. The values are approximate and can vary based on environmental conditions and genetic factors.

Table 2: Enzyme Kinetic Parameters for Terpene Synthases in Pinus Species

| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | Reference |

| Monoterpene Synthase | Pinus contorta | Geranyl Pyrophosphate | 7.8 ± 1.9 | Not Reported | [10] |

| Pimaradiene Synthase | Pinus spp. | (+)-Copalyl Diphosphate | Data not available | Data not available | |

| CYP720B Family | Pinus spp. | Pimaradiene | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Extraction and Quantification of Resin Acids from Pinus Needles

This protocol outlines the extraction and derivatization of resin acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh or frozen Pinus needles

-

Liquid nitrogen

-

Mortar and pestle

-

Dichloromethane (DCM)

-

n-Hexane

-

Methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Centrifuge tubes (glass, with PTFE-lined caps)

-

Vortex mixer

-

Centrifuge

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Freeze approximately 100 mg of pine needles in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: a. Transfer the powdered tissue to a glass centrifuge tube. b. Add 2 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane. c. Vortex vigorously for 1 minute. d. Sonicate for 20 minutes in an ultrasonic bath at room temperature. e. Centrifuge at 3,000 x g for 10 minutes. f. Carefully transfer the supernatant to a clean glass tube. g. Repeat the extraction (steps b-f) on the pellet and combine the supernatants.

-

Derivatization (Silylation): a. Evaporate the combined extracts to dryness under a gentle stream of nitrogen. b. Add 100 µL of BSTFA with 1% TMCS to the dried extract. c. Cap the vial tightly and vortex for 10 seconds. d. Heat the mixture at 60°C for 60 minutes. e. Cool the vial to room temperature. f. Add 900 µL of hexane to bring the final volume to 1 mL.

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a suitable capillary column (e.g., DB-5ms). c. A typical temperature program starts at 60°C, holds for 2 minutes, then ramps to 280°C at 10°C/min, and holds for 5 minutes. d. The mass spectrometer can be operated in full scan mode to identify compounds based on their mass spectra and retention times compared to authentic standards. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.

The following diagram illustrates the experimental workflow for resin acid analysis:

Diterpene Synthase Enzyme Assay

This protocol describes an in vitro assay for measuring the activity of pimaradiene synthase.

Materials:

-

Purified recombinant pimaradiene synthase

-

(+)-Copalyl diphosphate (substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 0.02 mM MnCl₂, 5% glycerol)

-

n-Hexane

-

Glass GC vials with screw caps and PTFE septa

-

Vortex mixer

-

Incubator or water bath

-

GC-MS system

Procedure:

-

Reaction Setup: a. In a glass GC vial, prepare a 500 µL reaction mixture containing the assay buffer and the substrate, (+)-copalyl diphosphate (final concentration typically 10-50 µM). b. Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Enzyme Reaction: a. Initiate the reaction by adding the purified pimaradiene synthase enzyme (the amount will depend on the enzyme's specific activity). b. Immediately overlay the reaction mixture with 500 µL of n-hexane to trap the volatile pimaradiene product. c. Tightly cap the vial and incubate at 30°C for 1-2 hours with gentle shaking.

-

Product Extraction and Analysis: a. Stop the reaction by vortexing vigorously for 30 seconds to extract the pimaradiene into the hexane layer. b. Centrifuge briefly to separate the phases. c. Carefully transfer the upper hexane layer to a new GC vial containing anhydrous sodium sulfate to remove any residual water. d. Analyze the hexane extract by GC-MS as described in Protocol 4.1, using an appropriate temperature program for diterpene olefins. Pimaradiene can be identified by its mass spectrum and retention time.

Cloning and Functional Expression of Diterpene Synthase Genes

This protocol provides a general workflow for the cloning and functional characterization of a diterpene synthase gene from a Pinus species.

Materials:

-

Pinus tissue for RNA extraction (e.g., young needles, developing xylem)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for the target diTPS gene

-

High-fidelity DNA polymerase for PCR

-

Agarose gel electrophoresis equipment

-

DNA purification kit

-

Expression vector (e.g., pET vector for E. coli)

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the chosen Pinus tissue and synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification: Amplify the full-length coding sequence of the target diTPS gene from the cDNA using gene-specific primers and a high-fidelity DNA polymerase.

-

Cloning into Expression Vector: a. Digest the PCR product and the expression vector with appropriate restriction enzymes. b. Ligate the digested insert and vector using T4 DNA ligase. c. Transform the ligation product into competent E. coli cells and select for positive clones on antibiotic-containing media.

-

Heterologous Expression: a. Inoculate a positive clone into a small volume of LB medium with the appropriate antibiotic and grow overnight. b. Use the overnight culture to inoculate a larger volume of LB medium. c. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression by adding IPTG (typically 0.1-1 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication). c. Centrifuge to pellet cell debris and collect the supernatant containing the soluble protein. d. Purify the recombinant protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Functional Characterization: Use the purified recombinant enzyme in the diterpene synthase enzyme assay (Protocol 4.2) to confirm its activity and identify its product(s).

The following diagram illustrates the workflow for cloning and functional expression:

Conclusion

The biosynthesis of this compound in Pinus species is a well-defined pathway involving a series of enzymatic reactions that convert the basic building blocks of isoprenoids into a structurally complex diterpene resin acid. Understanding this pathway at a molecular and biochemical level is crucial for harnessing the potential of this compound and its derivatives for various applications. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and utilize this important natural product. Future research should focus on elucidating the precise kinetic parameters of the key enzymes and exploring the regulatory mechanisms that control the flux through this pathway.

References

- 1. tru.ca [tru.ca]

- 2. Transcriptome sequencing and gene expression profiling of Pinus sibirica under different cold stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 4. A single-vial analytical and quantitative gas chromatography-mass spectrometry assay for terpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ncasi.org [ncasi.org]

- 9. KR101374993B1 - Method of removing resin from leaf of pine - Google Patents [patents.google.com]

- 10. Derivatization techniques for free fatty acids by GC [restek.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pimaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimaric acid, a prominent member of the resin acid family, is a tricyclic diterpenoid of significant interest in medicinal chemistry and drug development due to its diverse biological activities. A thorough understanding of its chemical structure and stereochemistry is fundamental to elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural and stereochemical features of this compound, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its interaction with key signaling pathways.

Chemical Structure

This compound is a tetracyclic diterpene carboxylic acid. Its molecular structure is characterized by a rigid pimara-8(14),15-diene skeleton.

IUPAC Nomenclature and Basic Properties

The systematic name for this compound is (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid | [1] |

| Synonyms | (+)-Pimaric acid, Dextrothis compound, Pimara-8(14),15-dien-18-oic acid | [2] |

| CAS Number | 127-27-5 | [2] |

| Molecular Formula | C₂₀H₃₀O₂ | [2] |

| Molecular Weight | 302.45 g/mol | [2] |

| Melting Point | 217-219 °C |

Core Structure and Functional Groups

The core of this compound is a perhydrophenanthrene ring system, which consists of three fused six-membered rings. The molecule possesses two double bonds: one exocyclic at C-8(14) and a vinyl group at C-13. A carboxylic acid group is attached at the C-4 position. The structure also features three methyl groups at C-4, C-10, and C-13.

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The molecule contains several chiral centers, leading to a defined absolute stereochemistry.

Absolute Configuration

The absolute configuration of the chiral centers in naturally occurring (+)-pimaric acid has been determined as 1R, 4aR, 4bS, 7S, and 10aR. This specific arrangement of substituents around the chiral carbons dictates the overall shape of the molecule and its ability to interact with biological targets.

Conformational Analysis

The rigid tricyclic ring system of this compound adopts a specific chair-chair-chair conformation. The fusion of the rings results in a concave and a convex face of the molecule. The substituents at the chiral centers occupy specific axial or equatorial positions, which influences the molecule's reactivity and intermolecular interactions.

Quantitative Structural Data

Precise measurements of bond lengths and angles provide a detailed picture of the molecular geometry of this compound. This data is typically obtained from X-ray crystallographic studies.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 731417.[1] The following table summarizes key crystallographic parameters.

| Parameter | Value |

| CCDC Number | 731417 |

| Empirical formula | C₂₀H₃₀O₂ |

| Formula weight | 302.45 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.965(2) Å, α = 90°b = 13.985(5) Å, β = 90°c = 18.295(7) Å, γ = 90° |

| Volume | 1782.4(11) ų |

| Z | 4 |

Selected Bond Lengths and Angles

The following table presents a selection of bond lengths and angles for this compound, providing insight into its molecular geometry.

| Bond | Length (Å) | Angle | Angle (°) |

| C1-C2 | 1.545(4) | C2-C1-C10 | 112.3(2) |

| C4-C18 | 1.513(4) | O1-C18-O2 | 123.6(3) |

| C8-C14 | 1.339(4) | C7-C8-C9 | 119.3(2) |

| C13-C15 | 1.491(4) | C12-C13-C15 | 112.0(2) |

| C15-C16 | 1.319(5) | C13-C15-C16 | 126.9(3) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its chemical environment.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-14 | 5.25 | br s | |

| H-15 | 5.80 | dd | 17.4, 10.7 |

| H-16a | 4.93 | dd | 17.4, 1.2 |

| H-16b | 4.88 | dd | 10.7, 1.2 |

| H-17 (CH₃) | 0.86 | s | |

| H-19 (CH₃) | 1.23 | s | |

| H-20 (CH₃) | 0.83 | s |

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 37.9 |

| C-2 | 18.9 |

| C-3 | 35.8 |

| C-4 | 47.9 |

| C-5 | 55.4 |

| C-6 | 23.9 |

| C-7 | 36.4 |

| C-8 | 137.9 |

| C-9 | 52.8 |

| C-10 | 38.6 |

| C-11 | 18.3 |

| C-12 | 34.6 |

| C-13 | 38.1 |

| C-14 | 127.3 |

| C-15 | 147.9 |

| C-16 | 110.8 |

| C-17 | 24.5 |

| C-18 | 184.5 |

| C-19 | 28.7 |

| C-20 | 15.6 |

Experimental Protocols

The following sections provide generalized protocols for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR analysis is crucial for confirming the structure and stereochemistry of this compound.

Objective: To acquire and interpret ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard ¹H NMR spectrum with a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio. This may require a longer acquisition time than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NMR Experiments (Optional but Recommended):

-

To aid in the complete assignment of all proton and carbon signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Analysis:

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations of the ¹H NMR spectrum to assign the protons to the this compound structure.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbon atoms.

-

Use the correlation peaks in the 2D NMR spectra to confirm the assignments and elucidate the connectivity of the molecule.

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.

Objective: To determine the crystal structure of this compound.

Materials:

-

High-purity this compound

-

Suitable solvent for crystallization (e.g., acetone, ethanol, or a mixture)

-

Crystallization vials

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth:

-

Dissolve a small amount of this compound in a minimal amount of a suitable solvent at room temperature or with gentle heating.

-

Allow the solvent to evaporate slowly at room temperature. This can be achieved by leaving the vial loosely capped or by placing the vial in a larger container with a small amount of a less volatile anti-solvent.

-

Monitor the vial for the formation of single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

-

-

Crystal Mounting:

-

Carefully select a well-formed single crystal and mount it on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

-

-

Data Collection:

-

Mount the goniometer head on the X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities.

-

Determine the unit cell parameters and the space group of the crystal.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

-

Structure Refinement:

-

Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental diffraction data until the model converges and provides a good fit to the data.

-

-

Data Validation and Deposition:

-

Validate the final crystal structure using software such as CHECKCIF.

-

Deposit the crystallographic data (as a CIF file) in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

-

Signaling Pathway Interactions

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these interactions is crucial for its development as a therapeutic agent.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been reported to inhibit the activation of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to modulate the activity of key kinases in this pathway.

Caption: this compound modulates the MAPK signaling pathway, inhibiting Raf activation.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. The presented quantitative data from crystallographic and NMR studies offer a precise understanding of its molecular architecture. The generalized experimental protocols serve as a valuable resource for researchers involved in the characterization of this and similar natural products. Furthermore, the visualization of its interactions with key signaling pathways highlights the molecular basis of its biological activity, paving the way for its further investigation and potential development as a therapeutic agent. A comprehensive grasp of these fundamental aspects is indispensable for advancing the research and application of this compound in the fields of chemistry, biology, and medicine.

References

Physicochemical Properties of Pimaric Acid and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pimaric acid and its isomers. The information is intended to support research, discovery, and development activities in the fields of medicinal chemistry, pharmacology, and materials science. Data is presented in a comparative format to facilitate analysis, and where available, detailed experimental methodologies are described.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its common isomers. These diterpenoid resin acids share a common molecular formula (C₂₀H₃₀O₂) and molecular weight (approximately 302.45 g/mol ), but differ in the arrangement of their double bonds, leading to distinct physical and chemical characteristics.[1][2][3][4][5][6][7][8][9][10]

Table 1: General and Physical Properties

| Property | This compound | Isothis compound | Levothis compound | Sandaracothis compound | Abietic Acid | Neoabietic Acid | Palustric Acid | Dehydroabietic Acid |

| CAS Number | 127-27-5[11][12][13][14] | 5835-26-7[15][16] | 79-54-9[10][17][18] | 471-74-9 | 514-10-3[19] | 471-77-2[3][20][21] | 1945-53-5[5][22][23][24] | 1740-19-8[25][26][27] |

| Molecular Formula | C₂₀H₃₀O₂[3][9][14] | C₂₀H₃₀O₂[6][15] | C₂₀H₃₀O₂[10][17][18] | C₂₀H₃₀O₂ | C₂₀H₃₀O₂[28] | C₂₀H₃₀O₂[3] | C₂₀H₃₀O₂[5][22][24][29] | C₂₀H₂₈O₂[25] |

| Molecular Weight ( g/mol ) | 302.45[11][12][14] | 302.45[6][15][16] | 302.45[4][10][17] | 302.45 | 302.45[28] | 302.45[3] | 302.45[5][22][23][29] | 300.44[25][27][30] |

| Melting Point (°C) | 217-219[11] | 162-164[6] | 150[10][17] | 167-169 | 172-175[31] | 173.25[3][21] | 162-167[22] | 150-153[25] |

| Boiling Point (°C) | 413.18 (est.)[32] | 383.47 (rough est.) | 429.4 (at 760 mmHg)[17] | 413.18 (est.) | ~440 | 383.47 (rough est.)[3][21] | 429.4 (at 760 mmHg) | ~390[25] |

| Density (g/cm³) | 1.0434 (rough est.)[11] | 1.0434 (rough est.) | 1.06[17] | 1.043 (est.) | 1.06[31] | 1.06[3][21] | 1.0434 (est.)[23] | 1.03[25] |

| Appearance | Colorless solid[33] | White solid | Orthorhombic crystals[10] | Crystalline solid | Colorless solid[31] | White to pale yellow solid[34] | Colorless solid[29] | White to off-white solid[25] |

Table 2: Solubility and Partitioning Properties

| Property | This compound | Isothis compound | Levothis compound | Sandaracothis compound | Abietic Acid | Neoabietic Acid | Palustric Acid | Dehydroabietic Acid |

| Water Solubility | 0.09232 mg/L (est.)[32] | Low | Practically insoluble[10] | Low | Insoluble[19][31][35] | Sparingly soluble[34] | 2.41 mg/L[29] | Practically insoluble[25] |

| Solubility in Organic Solvents | Soluble in alcohols, acetone, ethers[33] | Soluble in DMSO[15][16] | Soluble in polar organic solvents | Soluble in organic solvents | Soluble in alcohols, acetone, ethers[19][31][36] | Soluble in ethanol, ether[34] | Soluble in polar organic solvents[29] | Soluble in ethanol, acetone[25] |

| pKa | 4.68 ± 0.60 (Predicted)[11] | 4.8 (Predicted)[37] | 4.68 ± 0.60 (Predicted)[17] | ~4.7 (Predicted) | 6.7[35] | 4.68 ± 0.40 (Predicted)[3][21] | ~4.7 (Predicted) | ~4.7 (Predicted) |

| LogP (o/w) | 6.731 (est.)[32] | 5.28 (ALOGPS)[37] | 5.20620[17] | ~5.3 (Predicted) | ~6.0 | 5.1 (Predicted)[8] | 4.5 (Predicted)[5] | 5.6 (Predicted)[30] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of resin acids are crucial for reproducible research. Below are generalized methodologies based on standard laboratory practices.

Melting Point Determination

Method: Capillary Melting Point Method.

Apparatus: Mel-Temp apparatus or similar calibrated melting point device, capillary tubes, thermometer.

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range is typically narrow (0.5-2 °C).[8][34][21][30][37]

Solubility Determination

Method: Shake-Flask Method.

Apparatus: Scintillation vials or flasks, orbital shaker with temperature control, analytical balance, filtration apparatus (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, GC-MS).

Procedure:

-

An excess amount of the solid resin acid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

-

The vial is sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

The mixture is agitated until equilibrium is reached, which can take 24 to 72 hours.

-

After reaching equilibrium, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.

-

The concentration of the dissolved resin acid in the filtrate is determined using a suitable analytical method.[6][13][24][36][38]

pKa Determination

Method: Potentiometric Titration.

Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer, titration vessel.

Procedure:

-

A precise amount of the resin acid is dissolved in a suitable solvent. Due to the hydrophobic nature of these compounds, a co-solvent system (e.g., water-ethanol or water-DMSO) may be necessary.[10]

-

The solution is placed in the titration vessel with a magnetic stir bar.

-

The pH electrode is immersed in the solution, and an initial pH reading is taken.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point on the titration curve.[5][15]

Spectroscopic Analysis

Method: Electron Ionization (EI) GC-MS.

Procedure:

-

Derivatization: Due to their low volatility, resin acids are typically derivatized before GC analysis. A common method is methylation using diazomethane or trimethylsilylation to convert the carboxylic acid to its corresponding ester or silyl ester.

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample, dissolved in a suitable solvent, is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5ms). The column temperature is programmed to ramp up, separating the components based on their boiling points and interactions with the stationary phase.

-

Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized by an electron beam. The resulting charged fragments are separated by their mass-to-charge ratio and detected.

-

Analysis: The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or known standards.[5][6][12][17][25][29][39][40][41]

Method: Attenuated Total Reflectance (ATR) FT-IR.

Procedure:

-

A background spectrum of the clean ATR crystal is collected.

-

A small amount of the solid resin acid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded.

-

Characteristic absorption bands are analyzed to identify functional groups. For carboxylic acids, key absorbances include a broad O-H stretch (~3300-2500 cm⁻¹), a strong C=O stretch (~1760-1690 cm⁻¹), and a C-O stretch (~1320-1210 cm⁻¹).[10][14][37][42][43]

Method: ¹H and ¹³C NMR.

Procedure:

-

A small amount of the purified resin acid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectra (¹H and ¹³C) are acquired on a high-field NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure. For resin acids, characteristic signals in the ¹H NMR spectrum include those for vinyl and olefinic protons, as well as methyl groups. The ¹³C NMR spectrum will show a characteristic signal for the carboxylic acid carbon.[16][23][42][44]

Signaling Pathways and Biological Activities

This compound and its isomers exhibit a range of biological activities, influencing various signaling pathways. Understanding these mechanisms is critical for drug development.

Dehydroabietic Acid: Anti-Inflammatory Effects

Dehydroabietic acid (DHAA) has been shown to exert anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[9][11][20][21][26][31][32][44] Activation of PPARγ by DHAA leads to the suppression of pro-inflammatory gene expression by inhibiting the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7] This results in a decrease in the production of inflammatory mediators like nitric oxide (NO) and various cytokines.

Caption: Anti-inflammatory pathway of Dehydroabietic Acid.

This compound: Vasorelaxation and Apoptotic Effects

This compound has demonstrated effects on ion channels and apoptosis. It can induce vasorelaxation by activating large-conductance Ca²⁺-activated K⁺ (BKCa) channels and inhibiting voltage-dependent Ca²⁺ channels (VDCCs) in smooth muscle cells.[1][8][17][32][41] In the context of cancer, this compound has been shown to induce apoptosis through a caspase-dependent pathway, potentially initiated by endoplasmic reticulum (ER) stress.[2][28][35]

Caption: Biological effects of this compound.

Antibacterial Mechanisms

Several this compound isomers, including levopimaric and neoabietic acid, are known to possess antibacterial properties.[11][15][19][23][29] The precise signaling pathways are not fully elucidated but are thought to involve disruption of the bacterial cell membrane integrity and potential inhibition of essential enzymes. For instance, some resin acids are hypothesized to interfere with bacterial efflux pumps, which contribute to antibiotic resistance.

Caption: Proposed antibacterial mechanism of resin acids.

Conclusion

This guide provides a consolidated resource on the physicochemical properties of this compound and its key isomers. The presented data and methodologies are intended to be a valuable tool for researchers in drug development and related scientific fields. Further investigation into the specific signaling pathways of all isomers is warranted to fully understand their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. ncasi.org [ncasi.org]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY: hsa03320 [genome.jp]

- 5. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]

- 6. ncasi.org [ncasi.org]

- 7. Effect of Modified Levothis compound Diene Adducts on Mitochondrial and Liposome Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dehydroabietic acid, a phytochemical, acts as ligand for PPARs in macrophages and adipocytes to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Palmitic acid exerts pro-inflammatory effects on vascular smooth muscle cells by inducing the expression of C-reactive protein, inducible nitric oxide synthase and tumor necrosis factor-α. | Semantic Scholar [semanticscholar.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. neo-Abietic acid | CAS#:471-77-2 | Chemsrc [chemsrc.com]

- 16. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Dehydroabietic acid activates peroxisome proliferator-activated receptor-γ and stimulates insulin-dependent glucose uptake into 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. medchemexpress.com [medchemexpress.com]

- 30. KEGG PATHWAY: PPAR signaling pathway - Homo sapiens (human) [kegg.jp]

- 31. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. This compound reduces vasoconstriction via BKCa channel activation and VDCC inhibition in rat pulmonary arterial smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 36. Structural and Functional Properties of Activator Protein-1 in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 37. documents.thermofisher.com [documents.thermofisher.com]

- 38. Abietic Acid as a Novel Agent against Ocular Biofilms: An In Vitro and Preliminary In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 39. creative-diagnostics.com [creative-diagnostics.com]

- 40. canadacommons.ca [canadacommons.ca]

- 41. Molecular mechanisms underlying this compound-induced modulation of voltage-gated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. pubs.acs.org [pubs.acs.org]

- 43. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 44. researchgate.net [researchgate.net]

Pimaric Acid: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimaric acid is a naturally occurring diterpenoid carboxylic acid, classified as a resin acid.[1] It is a primary component of rosin derived from pine trees and can be found in various plant species, including Aralia cordata.[2][3] This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Anticancer Activity

This compound has demonstrated significant anticancer effects in various studies, particularly against ovarian cancer. Its mechanisms of action are multifaceted, involving the induction of endoplasmic reticulum stress, caspase-dependent apoptosis, cell cycle arrest, and the inhibition of cell migration.[2][4][5]

Quantitative Data: Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative activities of this compound have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other relevant quantitative data are summarized in the table below.

| Cell Line | Cancer Type | Assay | Concentration Range | Effect | Reference |

| PA-1 | Human Ovarian Cancer | MTT | 0–320 µM | Dose-dependent cytotoxicity | [2][4][6] |

| T1074 | Human Ovarian Epithelial (Normal) | MTT | Not specified | Low cytotoxicity | [4][6] |

| PA-1 | Human Ovarian Cancer | - | 0–20 µM | Induction of morphological changes (shrinkage, membrane blebbing, rounding) | [2][5] |

| PA-1 | Human Ovarian Cancer | Flow Cytometry | 5, 10, 20 µM | G2/M phase cell cycle arrest | [4][7] |

| PA-1 | Human Ovarian Cancer | Wound Healing Assay | 10 µM | Significant inhibition of cell migration | [5] |

| BV-2 | Mouse Microglia | Griess Assay | - | IC50: 13.6 µM (inhibition of LPS-induced nitric oxide) | [5] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways. A primary mechanism is the induction of endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis.

Experimental Protocols

This protocol is adapted from studies on human ovarian cancer cells.[4][6]

-

Cell Seeding: Plate PA-1 (cancer) and T1074 (normal) cells in 96-well plates at a density of 1x10³ cells per well.

-

Incubation: Incubate the cells for 12 hours in a 5% CO2 incubator at 37°C.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160, and 320 µM).

-

Incubation: Incubate the treated cells for an additional 48 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

These methods were used to confirm apoptosis as the mode of cell death.[4]

-

DAPI Staining:

-

Treat cells with this compound as described above.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with 4',6-diamidino-2-phenylindole (DAPI).

-

Observe nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

-

-

TUNEL Assay:

-

Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.

-

Treat and fix the cells as per the kit's instructions.

-

Incubate cells with the TUNEL reaction mixture.

-

Analyze the cells using fluorescence microscopy or flow cytometry to detect DNA fragmentation, a hallmark of apoptosis.

-

This protocol is used to quantify the expression of proteins involved in apoptosis and ER stress.[4][7]

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate protein samples by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p53, Caspase-3, p-PERK, PERK, ATF4, CHOP, IRE-1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify band intensity using image analysis software and normalize to the loading control.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved through the downregulation of key signaling pathways such as NF-κB and MAPK.[5][8]

Quantitative Data: Inhibition of Inflammatory Markers

| Cell Line | Stimulant | Target | Concentration of this compound | Effect | Reference |

| HASMCs | TNF-α | MMP-9 mRNA expression, protein levels, and promoter activity | 0-20 µM | Dose-dependent suppression | [2][5] |

| HASMCs | TNF-α | NF-κB and AP-1 binding | 0-20 µM | Inhibition | [5] |

| HASMCs | TNF-α | MAPK phosphorylation | 0-20 µM | Decrease | [5] |

| Human Neutrophils | Not specified | TNF-α expression | Not specified | Significant suppression | [9][10] |

Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects in TNF-α-stimulated cells are mediated by the inhibition of the MAPK and NF-κB signaling pathways, which are critical for the expression of inflammatory proteins like MMP-9.

Experimental Protocols

This protocol is based on studies with human aortic smooth muscle cells (HASMCs).[8]

-

Cell Culture: Culture HASMCs in an appropriate growth medium until they reach sub-confluence.

-

Serum Starvation: Serum-starve the cells for 24 hours before treatment.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 24 hours for protein analysis).

-

Analysis: Harvest the cell supernatant to analyze MMP-9 protein levels (e.g., by ELISA or Western blot) or lyse the cells to extract RNA for RT-PCR analysis of MMP-9 gene expression.

This assay measures the effect of this compound on cell migration.[8]

-

Setup: Use a Transwell chamber system with a porous membrane.

-

Seeding: Seed HASMCs in the upper chamber in a serum-free medium.

-

Treatment: Add this compound to both the upper and lower chambers.

-

Chemoattractant: Add TNF-α to the lower chamber as a chemoattractant.

-

Incubation: Incubate for a specified period (e.g., 24 hours) to allow cell migration.

-

Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.

-

Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration inhibition.

Antimicrobial Activity

This compound and its isomers have demonstrated potent activity against various pathogens, including those found in the oral cavity and the causative agent of American foulbrood in bees. Its mechanism likely involves the disruption of the bacterial cytoplasmic membrane.[9][11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Organism | Type | MIC (µg/mL) | Reference |

| Oral Cavity Pathogens | Bacteria | 4 - 16 | [9][12] |

| Paenibacillus larvae | Bacterium | 6.25 | [11][13] |

| Streptococcus mutans | Bacterium | 4 - 16 | [9] |

Experimental Protocols

This is a standard protocol for assessing antibacterial activity.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This assay evaluates the effect on biofilm formation, particularly relevant for pathogens like Streptococcus mutans.[9]

Antiviral Activity

Research into the antiviral properties of this compound and its derivatives is an emerging area. Studies have tested derivatives of maleothis compound against the influenza A virus, with some compounds showing potential as etiotropic antiviral agents.[14]

-

Activity: Several synthesized maleothis compound derivatives were found to have higher anti-influenza activity than the reference drug rimantadine.[14]

-

Target: The studies focused on the influenza A/PuertoRico/8/34 (H1N1) strain.[14]

Further research is needed to elucidate the specific mechanisms of action and to identify the most potent antiviral derivatives.

Cardiovascular Effects

This compound has been shown to induce vasorelaxation, suggesting potential applications in cardiovascular health.[15]

-

Mechanism: This effect is achieved through a dual mechanism: the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels and the inhibition of voltage-dependent Ca²⁺ channels (VDCCs) in pulmonary arterial smooth muscles.[15]

-

Effect: This modulation of ion channels leads to a reduction in cytosolic Ca²⁺ concentration, attenuating vasoconstriction induced by agents like high K⁺ or endothelin-1.[15]

These findings indicate that this compound could be a candidate for investigating treatments for conditions like pulmonary hypertension.

Conclusion

This compound is a versatile natural compound with a broad spectrum of documented biological activities. Its potent anticancer and anti-inflammatory effects, mediated through the modulation of critical signaling pathways like ER stress, apoptosis, NF-κB, and MAPK, make it a compelling candidate for further oncological and immunological drug discovery. Furthermore, its significant antimicrobial properties and novel cardiovascular effects highlight its therapeutic potential across multiple disease areas. The data and protocols compiled in this guide serve as a comprehensive resource for researchers aiming to harness the pharmacological potential of this compound. Further in vivo studies are warranted to validate these promising preclinical findings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | MMP-9 Inhibitor | TargetMol [targetmol.com]

- 3. This compound, 127-27-5 [thegoodscentscompany.com]

- 4. Anticancer effects of this compound is mediated via endoplasmic reticulum stress, caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound from Aralia cordata has an inhibitory effect on TNF-α-induced MMP-9 production and HASMC migration via down-regulated NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-epi-Pimaric acid: a phytomolecule as a potent antibacterial and anti-biofilm agent for oral cavity pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound reduces vasoconstriction via BKCa channel activation and VDCC inhibition in rat pulmonary arterial smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

Pimaric Acid Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimaric acid, a diterpenoid resin acid naturally found in coniferous trees, and its derivatives have emerged as a promising class of compounds with a wide spectrum of therapeutic effects. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antibacterial, antiviral, and enzyme-inhibitory properties of these molecules. We present a compilation of quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved in their mechanism of action, aiming to facilitate further research and drug development in this area.

Therapeutic Effects and Quantitative Data

This compound and its derivatives have demonstrated significant biological activities across various therapeutic areas. The following tables summarize the available quantitative data, providing a comparative overview of their efficacy.

Anticancer Activity

This compound has been shown to induce cytotoxicity in human ovarian cancer cells (PA-1) in a dose-dependent manner. While specific IC50 values from the primary literature are not consistently reported in readily accessible formats, the effects are well-documented to be mediated through the induction of apoptosis via endoplasmic reticulum (ER) stress and a caspase-dependent pathway.[1][2] Further research has identified derivatives with potent cytotoxic activity. For instance, certain cyanoethyl analogs of dihydroquinothis compound have shown significant antiproliferative effects against Jurkat, K562, U937, and HeLa tumor cell lines, with CC50 values in the nanomolar range.[3]

| Derivative | Cell Line | Activity | Concentration/Value | Reference |

| This compound | PA-1 (Ovarian Cancer) | Cytotoxicity | Dose-dependent | [1] |

| Methyl 1,4-dihydroxyiminodihydroquinopimarate | Various Cancer Cell Lines | Cytotoxicity | - | [4] |

| Cyanoethyl analogs of dihydroquinothis compound | Jurkat, K562, U937, HeLa | Antiproliferative (CC50) | 0.045-0.154 µM | [3] |

Antibacterial Activity

The antibacterial potential of this compound derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Streptococcus mutans | 62.5 | |

| Isothis compound | Multidrug-resistant Staphylococcus aureus (MRSA) | 32-64 |

Antiviral Activity

Several derivatives of this compound, particularly maleothis compound derivatives, have been investigated for their antiviral properties.

| Derivative Class | Virus | Activity Metric | Value | Reference |

| Maleothis compound derivatives | Influenza A virus (H1N1) | - | - |

Further research is needed to quantify the antiviral efficacy with metrics such as EC50 values.

Enzyme Inhibition

Quinothis compound derivatives have been identified as potent inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's. Their inhibitory activity is quantified by the inhibition constant (Ki).

| Derivative | Enzyme | Ki (µM) | Reference |

| Indole-3-acetyl quinothis compound derivative | Acetylcholinesterase | 0.41 | |

| Propargyl substituted quinothis compound derivative | Acetylcholinesterase | 0.44 |

Key Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and for the rational design of more potent and selective drug candidates.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

This compound has been shown to induce apoptosis in cancer cells by triggering ER stress. The accumulation of unfolded or misfolded proteins in the ER lumen activates the Unfolded Protein Response (UPR). Key proteins involved in this pathway that are modulated by this compound include PERK, IRE1, and ATF4, leading to the upregulation of the pro-apoptotic factor CHOP.[1][2]

Caspase-Dependent Apoptosis

The pro-apoptotic signal initiated by ER stress converges on the activation of a cascade of caspases, which are proteases that execute programmed cell death. This compound treatment leads to the upregulation of pro-apoptotic proteins like BAX and p53, and the executioner caspase-3, while downregulating the anti-apoptotic protein BCL-2.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research. This section provides an overview of the key methodologies used in the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

General Procedure for Diels-Alder Reaction (e.g., Maleothis compound Synthesis):

-

Reactants: Levothis compound (often generated in situ from rosin) and a dienophile (e.g., maleic anhydride for maleothis compound, p-benzoquinone for quinothis compound).

-

Solvent: A suitable organic solvent such as toluene or xylene.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to facilitate the [4+2] cycloaddition.

-

Purification: The product is isolated and purified using techniques like crystallization or column chromatography.

Note: Specific reaction times, temperatures, and purification methods will vary depending on the specific derivative being synthesized.

Biological Assays

1. MTT Assay for Cytotoxicity:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the this compound derivative. Include untreated and solvent controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-